molecular formula C27H15I3N6 B412376 3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene

3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene

Cat. No.: B412376
M. Wt: 804.2g/mol
InChI Key: IMRZJSGPGOHXOB-UHFFFAOYSA-N
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Description

3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[103002,607,11]pentadeca-2,4,7,9,12,14-hexaene is a complex organic compound characterized by its unique structure, which includes three iodine atoms and three phenyl groups attached to a tripyrazolotriazine core

Properties

Molecular Formula

C27H15I3N6

Molecular Weight

804.2g/mol

IUPAC Name

3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene

InChI

InChI=1S/C27H15I3N6/c28-19-22(16-10-4-1-5-11-16)31-34-25(19)35-27(21(30)24(32-35)18-14-8-3-9-15-18)36-26(34)20(29)23(33-36)17-12-6-2-7-13-17/h1-15H

InChI Key

IMRZJSGPGOHXOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C(=C2I)N4C(=C(C(=N4)C5=CC=CC=C5)I)N6C3=C(C(=N6)C7=CC=CC=C7)I

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C2I)N4C(=C(C(=N4)C5=CC=CC=C5)I)N6C3=C(C(=N6)C7=CC=CC=C7)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[103002,607,11]pentadeca-2,4,7,9,12,14-hexaene typically involves multiple steps, starting with the preparation of the tripyrazolotriazine core This core can be synthesized through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can be employed to remove iodine atoms or modify the phenyl groups.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated derivatives, while reduction can produce deiodinated compounds.

Scientific Research Applications

3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: Its potential as a radiolabeled compound for imaging and diagnostic purposes is being explored.

    Industry: The compound’s properties may make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene involves its interaction with specific molecular targets. The iodine atoms and phenyl groups play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triiodo-2,4,6-trimethylbenzene: Another iodinated aromatic compound with a simpler structure.

    3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene derivatives: Various derivatives with different substituents on the phenyl groups or modifications to the triazine core.

Uniqueness

This compound is unique due to its complex structure, which provides a versatile platform for chemical modifications and functionalization. This makes it a valuable compound for research and development in multiple scientific disciplines.

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